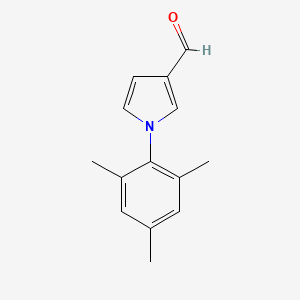

1-Mesityl-1H-pyrrole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Mesityl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C14H15NO . It is a liquid at room temperature .

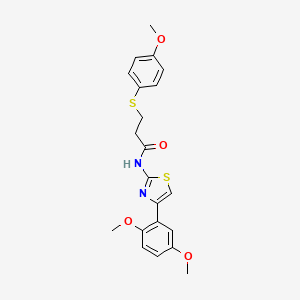

Molecular Structure Analysis

The molecular structure of 1-Mesityl-1H-pyrrole-3-carbaldehyde is characterized by a pyrrole ring substituted with a mesityl group and a carbaldehyde group . The InChI code for this compound is1S/C14H15NO/c1-11(2)14(12(3)4)10-9-13-8-6-5-7-15-13/h5-12H,1-4H3 . Physical And Chemical Properties Analysis

1-Mesityl-1H-pyrrole-3-carbaldehyde is a liquid at room temperature . Its molecular weight is 213.27 .Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Magnetic Materials

- Supramolecular Chains of High Nuclearity {Mn(III)25} Barrel-like Single Molecule Magnets : The application of a pyrrole derivative as a ligand for the coordination of paramagnetic transition metal ions led to the creation of a new {Mn(III)25} barrel-like cluster. This cluster is linked via Na(+) cations into a 1D polymeric topology, exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Organic Synthesis and Chemical Transformations

- Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C═O Oxidation : An efficient de novo synthesis approach for pyrrole-2-carbaldehyde skeletons was developed, leveraging oxidative annulation and direct Csp3-H to C═O oxidation. This method offers a scalable and less hazardous alternative for the oxidative functionalization of C-H moieties (Wu et al., 2018).

Chemical Characterization and Analysis

- CH···N and CH···O Intramolecular Hydrogen Bonding Effects in Pyrrole Derivatives : Research into the configurational isomers of pyrrole derivatives elucidated the influence of intramolecular hydrogen bonding on NMR spectral characteristics. These findings contribute to a deeper understanding of the structural and electronic properties of pyrrole-based compounds, which could be relevant for the design and analysis of new materials and molecules (Afonin et al., 2009).

Photochemistry and Photophysical Studies

- Infrared Spectra and Photochemistry of Matrix-isolated Pyrrole-2-carbaldehyde : This study on pyrrole-2-carbaldehyde explored its photochemical behavior when isolated in low-temperature matrices. The research sheds light on the photostability and photoinduced reactions of pyrrole derivatives, which could be relevant for applications in photophysics and material science (Giuliano et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

1-(2,4,6-trimethylphenyl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-6-11(2)14(12(3)7-10)15-5-4-13(8-15)9-16/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNCBLAKBVEBRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=CC(=C2)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Mesityl-1H-pyrrole-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530209.png)

![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2530210.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2530217.png)

![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)

![4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2530224.png)